molecular formula C23H28Cl2N2O3 B10906591 N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B10906591
M. Wt: 451.4 g/mol
InChI Key: BNSIVZJIFDBMRC-ZRGSRPPYSA-N
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Description

“N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE” is a complex organic compound that features a combination of hydrazide, phenyl, and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE” typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an ester or acid chloride to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions may target the hydrazide group, converting it to an amine.

    Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Studies may explore its effectiveness against various microorganisms.

Medicine

    Drug Development:

    Therapeutic Agents: Investigation into its use as a therapeutic agent for specific diseases.

Industry

    Agriculture: Potential use as a herbicide or pesticide.

    Polymer Chemistry: Applications in the synthesis of new polymers.

Mechanism of Action

The mechanism of action of “N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE: Similar compounds may include other hydrazides with phenyl and dichlorophenoxy groups.

    Hydrazides: Compounds with similar hydrazide functional groups.

    Phenyl derivatives: Compounds with similar phenyl ring structures.

Uniqueness

The uniqueness of “N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H28Cl2N2O3

Molecular Weight

451.4 g/mol

IUPAC Name

N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C23H28Cl2N2O3/c1-22(2,3)16-9-14(10-17(21(16)29)23(4,5)6)12-26-27-20(28)13-30-19-8-7-15(24)11-18(19)25/h7-12,29H,13H2,1-6H3,(H,27,28)/b26-12-

InChI Key

BNSIVZJIFDBMRC-ZRGSRPPYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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